

potential therapeutic targets of 5-(4-Chlorophenyl)-2-phenoxy pyrimidine

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-phenoxy pyrimidine

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An In-depth Technical Guide to the Therapeutic Potential of (4-Chlorophenyl)pyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The incorporation of a 4-chlorophenyl moiety into this heterocyclic system has given rise to a class of molecules with diverse and potent pharmacological activities. This guide provides a comprehensive exploration of the potential therapeutic targets of (4-chlorophenyl)pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, present robust experimental protocols for target validation, and chart the signaling pathways they modulate.

The (4-Chlorophenyl)pyrimidine Scaffold: A Privileged Structure

The 5-(4-chlorophenyl)pyrimidine core and its isomers represent a "privileged structure" in drug discovery. This refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The 4-chlorophenyl group often enhances binding affinity through hydrophobic and halogen bonding interactions, while the pyrimidine ring provides a versatile scaffold for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the investigation of these compounds across a wide spectrum of diseases, most notably in oncology and metabolic disorders.

Potential Therapeutic Targets in Oncology

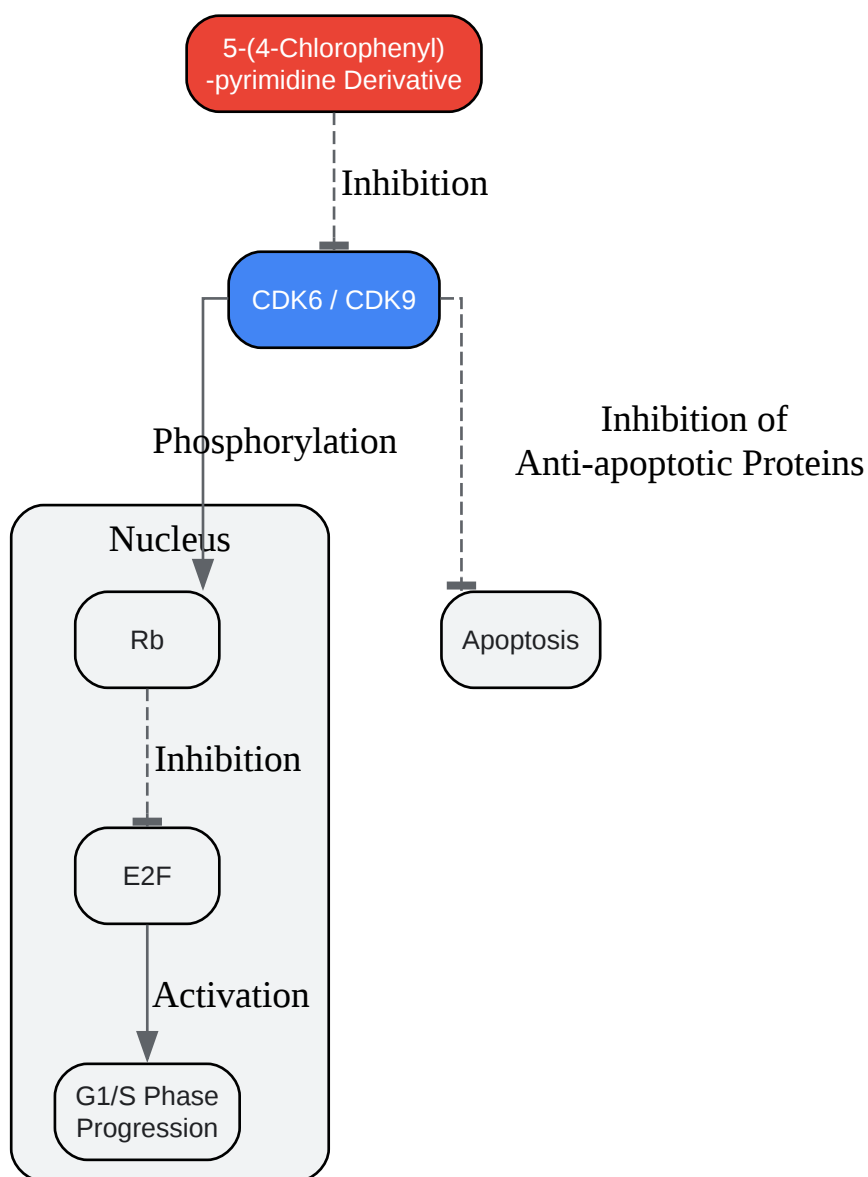
Cancer remains a formidable challenge, and the quest for novel therapeutic agents is relentless. (4-Chlorophenyl)pyrimidine derivatives have emerged as promising candidates for anticancer drug development, primarily through their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.

Cyclin-Dependent Kinases (CDKs)

The Rationale: CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Certain (4-chlorophenyl)pyrimidine derivatives have been identified as potent dual inhibitors of CDK6 and CDK9.^[1] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, such as the retinoblastoma (Rb) protein. This leads to a blockage of cell cycle progression, typically at the G1/S checkpoint, and can induce apoptosis (programmed cell death) in cancer cells.^[1]

Signaling Pathway: CDK Inhibition by (4-Chlorophenyl)pyrimidine Derivatives



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Caption: Inhibition of CDK6/9 by (4-chlorophenyl)pyrimidine derivatives.

Polo-Like Kinase 4 (PLK4)

The Rationale: PLK4 is a serine/threonine kinase that plays a critical role in centrosome duplication. Its overexpression is observed in various cancers and is associated with centrosome amplification and genomic instability, contributing to tumorigenesis.[2][3]

Mechanism of Action: Novel (4-chlorophenyl)pyrimidine derivatives, particularly those with a 5-chlorine-2-amino-pyrimidine core, have been developed as potent PLK4 inhibitors.[2][3] These compounds act by competing with ATP for the kinase's active site. Inhibition of PLK4 disrupts the normal process of centrosome duplication, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Aurora Kinases

The Rationale: The Aurora kinase family (A, B, and C) are key regulators of mitosis. Their overexpression is common in human cancers and is linked to aneuploidy and malignant transformation.

Mechanism of Action: Bisanilinopyrimidine derivatives, which can incorporate a chlorophenyl moiety, have been identified as potent inhibitors of Aurora kinases.[4] These inhibitors can bind to the kinase in either a "DFG-in" (active) or "DFG-out" (inactive) conformation, preventing the autophosphorylation and activation of the kinase. This disruption of mitotic processes ultimately triggers cell death in rapidly dividing cancer cells.[4]

Src Family Kinases (SFKs)

The Rationale: SFKs are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including proliferation, survival, and migration. Their aberrant activation is a frequent event in cancer, contributing to tumor growth and metastasis.

Mechanism of Action: A pyrazolopyrimidine derivative, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), is a well-known inhibitor of SFKs.[5] By blocking the activity of SFKs, these compounds can interfere with downstream signaling pathways, such as the NF- κ B pathway, which is crucial for inflammatory responses and cell survival.[5]

Potential Therapeutic Targets in Metabolic Diseases

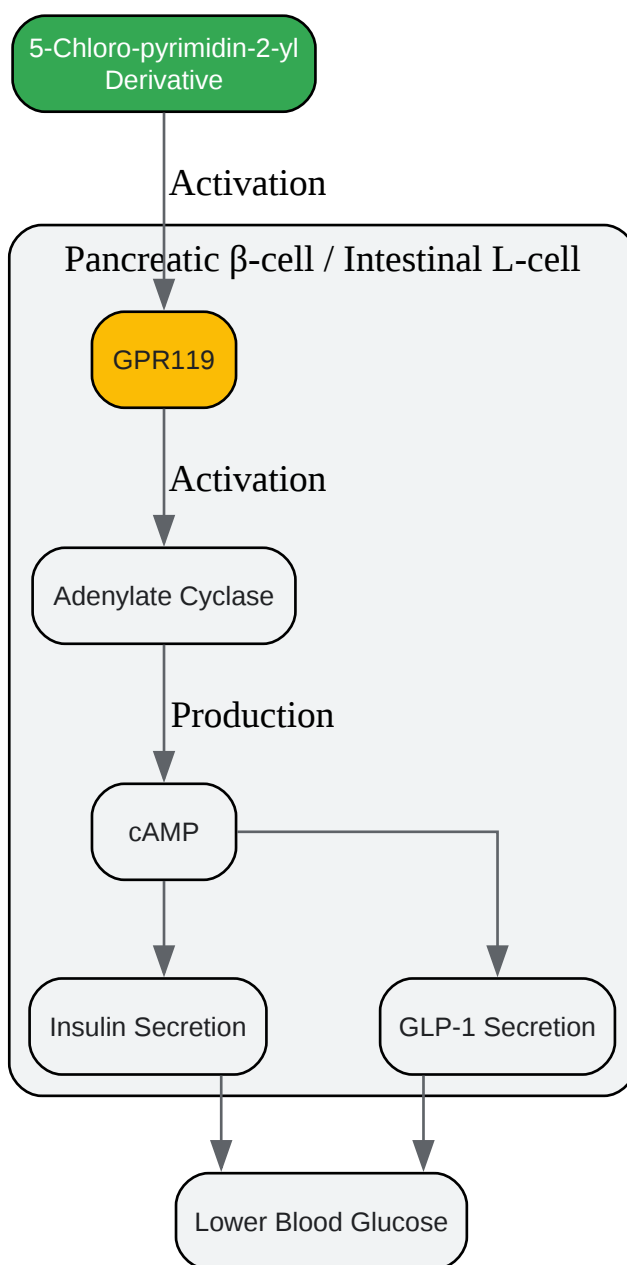
Metabolic disorders, particularly type 2 diabetes, represent a growing global health crisis. (4-Chlorophenyl)pyrimidine derivatives have shown promise as novel therapeutic agents for these conditions by targeting key receptors involved in glucose homeostasis.

G-Protein Coupled Receptor 119 (GPR119)

The Rationale: GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Its activation leads to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels.[6][7]

Mechanism of Action: Pyridone-containing GPR119 agonists with a 5-chloro-pyrimidin-2-yl moiety have been developed.[6] These compounds act as agonists, stimulating GPR119 and thereby enhancing glucose-dependent insulin release and promoting GLP-1 secretion. This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.[6][7]

Signaling Pathway: GPR119 Activation by (4-Chlorophenyl)pyrimidine Derivatives



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Caption: GPR119 agonism by (4-chlorophenyl)pyrimidine derivatives.

Takeda G-protein-coupled Receptor 5 (TGR5)

The Rationale: TGR5, also known as GPBAR1, is a bile acid receptor that is expressed in various tissues, including the intestine and gallbladder. Its activation stimulates GLP-1 secretion, making it another promising target for the treatment of type 2 diabetes.

Mechanism of Action: 4-Phenoxy pyrimidine-5-carboxamide derivatives have been identified as potent and orally efficacious TGR5 agonists.[8] By activating TGR5, these compounds can induce a significant dose-dependent secretion of GLP-1, leading to improved glucose tolerance.[8][9]

Other Potential Therapeutic Applications

The biological activities of (4-chlorophenyl)pyrimidine derivatives are not limited to oncology and metabolic diseases. Research has also pointed towards their potential in other areas:

- **p38 MAP Kinase Inhibition:** Phenoxy pyrimidine derivatives have been evaluated as inhibitors of p38 mitogen-activated protein kinase, a key player in inflammatory responses.[10]
- **Brassinosteroid Biosynthesis Inhibition:** Certain 5-substituted pyrimidine derivatives have shown the ability to inhibit the biosynthesis of brassinosteroids, which are plant hormones. [11] This suggests potential applications in agriculture as plant growth regulators.

Experimental Protocols for Target Validation

The following are representative, detailed protocols for validating the interaction of a (4-chlorophenyl)pyrimidine derivative with its putative target.

Kinase Activity Assay (for CDK, PLK4, Aurora Kinase, Src)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against a specific kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the effect of the inhibitor is determined.

Methodology:

- **Reagent Preparation:**
 - Prepare a stock solution of the test compound in 100% DMSO.

- Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Dilute the recombinant kinase and its specific substrate (e.g., a peptide or protein) in the kinase buffer.
- Prepare a solution of ATP in the kinase buffer.
- Assay Procedure (384-well plate format):
 - Add 2.5 μL of the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
 - Add 5 μL of the kinase/substrate mixture to each well.
 - Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
 - Initiate the kinase reaction by adding 2.5 μL of the ATP solution.
 - Incubate for a defined period (e.g., 60 minutes) at 30°C.
 - Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection:
 - Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
 - Luminescent Kinase Assay: Measures the amount of ATP remaining after the reaction.
 - Fluorescence Polarization Assay: Uses a fluorescently labeled substrate.
 - ELISA-based Assay: Uses a phospho-specific antibody.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the positive control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: Kinase Inhibition Assay



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Caption: Workflow for an in vitro kinase inhibition assay.

GPCR Activation Assay (for GPR119, TGR5)

Objective: To determine the in vitro agonistic activity (EC50) of a test compound on a specific G-protein coupled receptor.

Principle: This assay measures the downstream signaling events following GPCR activation, most commonly the accumulation of cyclic AMP (cAMP).

Methodology:

- Cell Culture:
 - Use a cell line that stably expresses the GPCR of interest (e.g., HEK293-GPR119).
 - Culture the cells to an appropriate confluency in a suitable medium.
- Assay Procedure (384-well plate format):
 - Seed the cells into a 384-well plate and allow them to attach overnight.
 - Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
 - Add the test compound at various concentrations. Include a positive control (a known agonist) and a negative control (vehicle).

- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells to release the intracellular cAMP.
- Detection:
 - Quantify the amount of cAMP using a competitive immunoassay, such as:
 - HTRF (Homogeneous Time-Resolved Fluorescence): A highly sensitive and robust method.
 - ELISA (Enzyme-Linked Immunosorbent Assay).
- Data Analysis:
 - Calculate the percentage of activation for each compound concentration relative to the positive control.
 - Plot the percentage of activation against the logarithm of the compound concentration.
 - Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative (4-chlorophenyl)pyrimidine derivatives from the literature.

Compound Class	Target	Activity	Representative Value	Reference
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine	CDK6/9	Inhibition	-	[1]
5-Chlorine-2-amino-pyrimidine	PLK4	Inhibition	IC50 = 0.0067 μ M (for compound 8h)	[2]
Bisanilinopyrimidine	Aurora A	Inhibition	IC50 = 6.1 nM (for compound 1)	[4]
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)	Src Family Kinases	Inhibition	-	[5]
4-Phenoxy-pyrimidine-5-carboxamide	TGR5	Agonism	EC50 = 0.72 nM (hTGR5, for compound 23g)	[8]

Conclusion and Future Directions

The (4-chlorophenyl)pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence strongly supports its potential in targeting a range of proteins implicated in cancer and metabolic diseases. Future research should focus on:

- **Improving Selectivity:** Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
- **Structure-Activity Relationship (SAR) Studies:** Conducting comprehensive SAR studies to optimize potency and pharmacokinetic properties.

- In Vivo Efficacy Studies: Progressing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety.
- Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as inflammatory and neurodegenerative disorders.

The continued exploration of the chemical space around the (4-chlorophenyl)pyrimidine core holds great promise for the discovery of next-generation medicines.

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